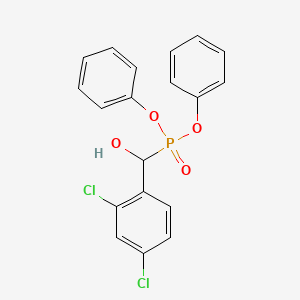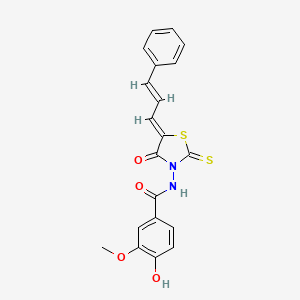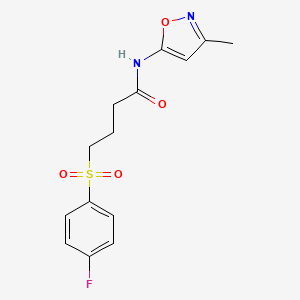
N-(5-chloro-2-cyanophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-cyanophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of piperidine derivatives and has been shown to possess several interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Anti-Enzymatic Potential : A study focused on synthesizing N-substituted derivatives of acetamide, revealing their antibacterial screening against certain bacterial strains and enzyme inhibition potential. These derivatives show moderate to significant activity against gram-negative and gram-positive bacteria, highlighting their potential as antibacterial agents (K. Nafeesa et al., 2017).
Enzyme Inhibitory Activities : Another research endeavor synthesized N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The findings indicate promising activity, particularly against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in managing conditions like Alzheimer's disease (H. Khalid et al., 2014).
Antibacterial Potentials of Acetamide Derivatives : A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. These compounds showed moderate activity against both Gram-negative and Gram-positive bacterial strains, with some derivatives being identified as potent growth inhibitors. This research indicates the potential for developing new antibacterial agents from acetamide derivatives (Kashif Iqbal et al., 2017).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-16-10-9-15(14-22)19(12-16)23-20(25)13-17-6-4-5-11-24(17)28(26,27)18-7-2-1-3-8-18/h1-3,7-10,12,17H,4-6,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKYKNSWPIELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)
![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)





